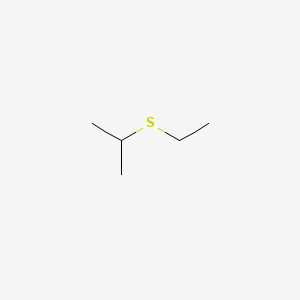

Ethyl isopropyl sulfide

Description

Overview of Organosulfur Compounds and Dialkylthioethers in Academic Research

Organosulfur compounds, organic molecules containing sulfur, are a diverse and significant class of substances with wide-ranging importance in nature, industry, and scientific research. britannica.comwikipedia.org These compounds are integral to life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org They are found in fossil fuels and are responsible for the characteristic odors of many plants. wikipedia.orgresearchgate.net In medicinal chemistry, organosulfur compounds are crucial components of pharmaceuticals like penicillin and sulfa drugs. wikipedia.org

Dialkylthioethers, also known as dialkyl sulfides, are a subclass of organosulfur compounds characterized by a sulfur atom bonded to two alkyl groups (C-S-C). wikipedia.org This structure is analogous to ethers, but with sulfur replacing the oxygen atom. tandfonline.com The carbon-sulfur bonds in thioethers are longer and weaker than carbon-carbon bonds. wikipedia.org Dialkylthioethers are subjects of academic interest due to their potential biological activities, including antimicrobial properties, and their applications as intermediates in organic synthesis. smolecule.com Research into organosulfur compounds, including dialkylthioethers, is ongoing, with a focus on developing new synthetic methods and exploring their potential in materials science and medicine. researchgate.netrsc.org

Historical Perspectives and Foundational Studies in Sulfur Organic Chemistry

The history of organosulfur chemistry dates back to the 18th and 19th centuries. One of the earliest and simplest organosulfur compounds to be identified was carbon disulfide (CS₂), first prepared in 1796 by Lampadius, who initially called it "sulfuric alcohol". tandfonline.com The correct composition of carbon disulfide was later determined in 1802. tandfonline.com

The study of thioethers, or organic sulfides, also has its roots in this period. Early chemists recognized the analogy between sulfur and oxygen compounds, which played a role in the development of the type theory in organic chemistry. tandfonline.com A preliminary observation of diethyl sulfide (B99878) was reported by Döbereiner, who noted its formation from the reaction of iron or antimony sulfide with hydrogen chloride and ethanol (B145695). tandfonline.com The development of synthetic methods for organosulfur compounds was a significant focus of nineteenth-century organic chemistry. pageplace.de For instance, the synthesis of p-acetaminobenzenesulfonyl chloride, a key intermediate for sulfa drugs, was a notable challenge that spurred research in this area. pageplace.de These foundational studies laid the groundwork for the extensive field of organosulfur chemistry that exists today. researchgate.net

Research Landscape and Emerging Trends Pertaining to Ethyl Isopropyl Sulfide

This compound, with the CAS number 5145-99-3, is a specific dialkylthioether that has found applications in various fields. smolecule.comnih.gov It is utilized as a flavoring agent, a chemical intermediate in the synthesis of other organic compounds, and as a reagent in research focused on sulfur-containing molecules. smolecule.com While it has been identified as a natural product in ginger (Zingiber officinale), extensive scientific research specifically dedicated to this compound is somewhat limited. smolecule.com

Current research involving compounds structurally related to this compound points towards several emerging trends. For instance, derivatives of similar thioethers are being investigated for their efficacy in mineral flotation processes. vulcanchem.commdpi.com Specifically, O-Isopropyl-N-Ethyl thionocarbamate, a related compound, has shown promise as a selective collector for elemental sulfur. mdpi.com

Furthermore, the oxidized form of this compound, ethyl isopropyl sulfone, is gaining attention as a component in high-voltage electrolytes for lithium-ion batteries. greatcellsolarmaterials.comacs.org Its properties as a high boiling point polar solvent with low vapor pressure and chemical inertness make it suitable for enhancing battery stability and performance. greatcellsolarmaterials.comacs.org These research directions suggest that while direct studies on this compound may be sparse, its structural motifs are relevant to advancements in materials science and industrial applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂S |

| Molecular Weight | 104.21 g/mol |

| Appearance | Colorless to almost colorless liquid |

| Boiling Point | 103-107.5 °C |

| Melting Point | -122.19 °C |

| Density | 0.83 g/cm³ at 20°C |

| Refractive Index | 1.4390-1.4430 |

| CAS Number | 5145-99-3 |

This table contains data sourced from multiple references. smolecule.comchemicalbook.comthegoodscentscompany.com

Interactive Data Table: Synthesis and Reactions of this compound

| Reaction Type | Reactants | Products | Notes |

| Synthesis | Sodium ethanethiolate, 2-Bromopropane | This compound | A common method for preparing thioethers via nucleophilic substitution. |

| Oxidation | This compound, Hydrogen peroxide | Ethyl isopropyl sulfoxide (B87167), Ethyl isopropyl sulfone | Oxidation can lead to the corresponding sulfoxide and sulfone. |

| Elimination | This compound | Isopropyl vinyl sulfide, Ethanethiol | Pyrolysis can lead to elimination products. |

This table is a representation of typical reactions involving thioethers.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUQQADVSXWVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199430 | |

| Record name | Ethyl isopropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-99-3 | |

| Record name | 2-(Ethylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5145-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005145993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isopropyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopropyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl isopropyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FM2V7QR4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Isopropyl Sulfide

Nucleophilic Substitution Reactions in Thioether Formation

The cornerstone of ethyl isopropyl sulfide (B99878) synthesis is the nucleophilic substitution reaction, where a sulfur-based nucleophile attacks an electrophilic carbon atom, displacing a leaving group. This pathway is analogous to the well-known Williamson ether synthesis and is highly effective for producing asymmetrical sulfides. libretexts.orgjove.com The reaction typically proceeds via an SN2 mechanism, which involves a backside attack on the electrophilic carbon by the nucleophile. masterorganicchemistry.comacsgcipr.org

Reactions of Alkylthiolates with Alkyl Halides

A primary and direct method for synthesizing ethyl isopropyl sulfide involves the reaction of an alkylthiolate with an alkyl halide. masterorganicchemistry.com Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles due to the high polarizability and lower basicity of sulfur compared to oxygen. masterorganicchemistry.com This high nucleophilicity allows for efficient SN2 reactions with primary and secondary alkyl halides. libretexts.org

To produce this compound, two main combinations of reactants are possible:

Ethanethiolate and an Isopropyl Halide: Sodium or potassium ethanethiolate reacts with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).

Isopropanethiolate and an Ethyl Halide: Sodium or potassium isopropanethiolate reacts with an ethyl halide (e.g., ethyl bromide or ethyl chloride).

The reaction is typically conducted by first deprotonating the corresponding thiol (ethanethiol or isopropanethiol) with a strong base like sodium hydride (NaH) or a more common industrial base like sodium hydroxide (NaOH) to form the highly reactive thiolate anion in situ. masterorganicchemistry.compearson.com This is followed by the addition of the alkyl halide. The choice between the two routes may depend on the availability and reactivity of the starting materials, with the reaction involving the less sterically hindered primary alkyl halide (ethyl halide) generally being more favorable for a pure SN2 pathway.

Table 1: Reactant Combinations for this compound Synthesis via SN2 Reaction This interactive table summarizes the two primary reactant pairings for the nucleophilic substitution synthesis of this compound.

| Nucleophile (from Thiol) | Electrophile (Alkyl Halide) | Base | Typical Solvent | Product |

|---|---|---|---|---|

| Sodium Ethanethiolate (from Ethanethiol) | 2-Bromopropane | NaOH or NaH | Acetone, DMSO | This compound |

| Sodium Isopropanethiolate (from Isopropanethiol) | Ethyl Bromide | NaOH or NaH | Acetone, DMSO | This compound |

Role of Phase-Transfer Catalysis in Reaction Efficiency

For large-scale and industrial applications, conducting reactions in a biphasic system (e.g., aqueous and organic) is often more economical and environmentally friendly. However, the reactants—the water-soluble inorganic base and thiolate salt, and the organic-soluble alkyl halide—are in separate phases. Phase-transfer catalysis (PTC) is a powerful technique to overcome this issue. crdeepjournal.org

A phase-transfer catalyst, typically a quaternary ammonium salt like Tetra-n-butylammonium bromide (TBAB) or a phosphonium salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase. crdeepjournal.orgsciensage.info The lipophilic cation of the catalyst pairs with the thiolate anion, forming an ion pair that is soluble in the organic solvent, allowing it to react with the alkyl halide. crdeepjournal.org

The use of PTC offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly accelerated.

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and the formation of byproducts. sciensage.info

Use of Inexpensive Bases: Enables the use of cost-effective inorganic bases like sodium hydroxide or potassium carbonate instead of more hazardous and expensive reagents like sodium hydride. crdeepjournal.org

Reduced Need for Anhydrous Solvents: The reaction can be performed in a two-phase system, eliminating the need for expensive and difficult-to-handle anhydrous polar aprotic solvents. jmaterenvironsci.com

Table 2: Comparison of Synthesis Methods With and Without Phase-Transfer Catalysis (PTC) This interactive table highlights the improvements in reaction conditions and efficiency when employing a phase-transfer catalyst.

| Feature | Conventional Method | PTC Method |

|---|---|---|

| Solvent System | Anhydrous polar aprotic (e.g., DMF, DMSO) | Biphasic (e.g., Toluene/Water) or neat |

| Base | Strong, anhydrous bases (e.g., NaH) | Inexpensive aqueous bases (e.g., NaOH, K₂CO₃) |

| Reaction Temperature | Often elevated | Lower, often near room temperature |

| Reaction Time | Longer | Shorter |

| Yield | Variable, sensitive to conditions | Generally high and reproducible |

Direct Alkylation Strategies for Thiol Functionalization

Direct alkylation is the most common and straightforward strategy for the synthesis of thioethers like this compound. jmaterenvironsci.com This approach focuses on the functionalization of a thiol (R-SH) through its reaction with an alkylating agent, such as an alkyl halide (R'-X), in the presence of a base. jmaterenvironsci.com This method is fundamentally the same S-alkylation reaction described under nucleophilic substitution but is viewed from the perspective of modifying the thiol.

The process involves the deprotonation of the thiol to generate a nucleophilic thiolate, which then attacks the alkyl halide. jmaterenvironsci.com Recent research has focused on developing greener and more efficient protocols for this transformation. For instance, studies have demonstrated successful alkylation of various aliphatic and aromatic thiols with alkyl halides under solvent-free (neat) conditions at elevated temperatures (e.g., 100 °C), which simplifies the workup procedure and reduces chemical waste. jmaterenvironsci.com

Furthermore, the use of aqueous tetra-n-butyl ammonium hydroxide (TBAOH) has been presented as a versatile reagent that acts as a strong base, the reaction medium, and a phase-transfer catalyst simultaneously, allowing for high yields of thioethers without the need for organic solvents. jmaterenvironsci.com These strategies are particularly advantageous for industrial synthesis, where cost, safety, and environmental impact are major considerations. acsgcipr.org

Rearrangement Reactions in Thioether Synthesis

While nucleophilic substitution is the most common route to simple dialkyl sulfides, rearrangement reactions represent an alternative, albeit less direct, pathway for thioether synthesis. These reactions typically involve the intramolecular migration of a group to a sulfur atom.

One example, though not directly producing simple dialkyl sulfides, involves the acid-catalyzed rearrangement of 2,3-bis(alkylthio)-1-propanol. In this process, a thiaranium intermediate is formed, which can subsequently lead to the formation of rearranged products, including dialkyl sulfides and dialkyl disulfides, alongside other compounds. acs.org Another relevant class of reactions involves the pearson.comacs.org-sigmatropic rearrangement of sulfur ylides, which can be generated from sulfonium salts. organic-chemistry.org While these methods are mechanistically important, they are generally not the preferred synthetic route for a simple, non-functionalized target like this compound due to the complexity of the starting materials and potential for multiple products. The direct alkylation methods remain far more practical and efficient for this specific compound.

Industrial and Scalable Synthesis Optimization Strategies

For the industrial production of this compound, synthesis strategies must be optimized for cost, safety, yield, and environmental impact. The most common industrial method remains the S-alkylation of a thiol with an alkyl halide. acsgcipr.org

Key optimization strategies include:

Phase-Transfer Catalysis (PTC): As detailed in section 2.1.2, PTC is a cornerstone of industrial thioether synthesis. It allows for the use of inexpensive aqueous bases, eliminates the need for volatile or toxic organic solvents, reduces reaction times, and often increases yields, all of which contribute to a more economical and sustainable process. acsgcipr.orgcrdeepjournal.org

Solvent-Free (Neat) Conditions: Performing the reaction without a solvent minimizes waste and simplifies product purification, leading to significant cost savings and a greener manufacturing process. jmaterenvironsci.comnih.gov

Alternative Alkylating Agents and Thiol Surrogates: To avoid the use of highly volatile and malodorous low-molecular-weight thiols, alternative sulfur sources like xanthates can be employed. nih.gov Xanthates react with alkyl halides to produce thioethers, bypassing the need to handle thiols directly. Similarly, replacing toxic alkyl halides with less hazardous alkylating agents like dialkyl sulfates or alkyl carbonates is an area of ongoing research.

Continuous Flow Synthesis: Modern industrial chemistry is increasingly moving towards continuous flow processes. This methodology allows for better control over reaction parameters (temperature, pressure, stoichiometry), improved safety by minimizing the volume of reactive materials at any given time, and can lead to higher throughput and more consistent product quality compared to traditional batch processing.

By integrating these strategies, the large-scale synthesis of this compound can be achieved with high efficiency, minimal environmental footprint, and favorable process economics.

Reaction Mechanisms and Chemical Transformations of Ethyl Isopropyl Sulfide

Oxidative Transformations of the Thioether Moiety

The sulfur atom in ethyl isopropyl sulfide (B99878) exists in the +2 oxidation state and can be readily oxidized to form sulfoxides and sulfones. The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of a thioether to a sulfoxide (B87167) is the first step in the oxidative transformation of the sulfur moiety. This process involves the addition of a single oxygen atom to the sulfur, converting the sulfide into a sulfoxide. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.gov The reaction is typically represented as:

R₂S + [O] → R₂SO

For ethyl isopropyl sulfide, this results in the formation of ethyl isopropyl sulfoxide. The reaction is a nucleophilic attack by the sulfur atom on the oxidant. Many methods have been developed to achieve high selectivity, preventing over-oxidation to the sulfone. nih.gov For instance, a transition-metal-free method using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for the formation of sulfoxides from various organic sulfides. nih.gov The control of reaction parameters such as temperature, time, and the amount of oxidant is critical to prevent the formation of the sulfone by-product. nih.gov Photochemical methods under an oxygen atmosphere, sometimes assisted by a photocatalyst, also offer a sustainable route for the selective oxidation of sulfides to sulfoxides. rsc.org

| Oxidizing System | Conditions | Selectivity | Reference |

| Hydrogen Peroxide / Acetic Acid | Room Temperature | High for Sulfoxide | nih.gov |

| Hydrogen Peroxide / Tantalum Carbide | Room Temperature | High for Sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| O₂ / Photocatalyst (e.g., Anthraquinone) | Light Irradiation (e.g., 427 nm) | High for Sulfoxide | rsc.org |

| Ceric Ammonium Nitrate / NaBrO₃ | Silica (B1680970) Gel Support | High for Sulfoxide | organic-chemistry.org |

Further oxidation of the intermediate sulfoxide yields a sulfone, where the sulfur atom is in its highest oxidation state (+6). This step requires a stronger oxidizing agent or more forcing reaction conditions than the initial oxidation to the sulfoxide. The general reaction is:

R₂SO + [O] → R₂SO₂

Common oxidizing agents for this transformation include peroxy acids, potassium permanganate, and hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For example, using hydrogen peroxide with a niobium carbide catalyst efficiently converts sulfides directly to sulfones. organic-chemistry.orgorganic-chemistry.org A patented process describes the direct conversion of organic sulfides to sulfones using an inorganic oxide of nitrogen in the presence of an osmium tetroxide catalyst. google.com This method is applicable to a wide range of sulfides, including dialkyl sulfides like this compound. google.com

| Oxidizing System | Conditions | Product | Reference |

| Hydrogen Peroxide / Niobium Carbide | Room Temperature | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Osmium Tetroxide / Nitrogen Oxide | 18°C to 200°C | Sulfone | google.com |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | Sulfone | organic-chemistry.org |

| Potassium Permanganate / MnO₂ | Heterogeneous or Solvent-Free | Sulfone | organic-chemistry.org |

Electrochemical methods provide an alternative, reagent-free approach to the oxidation of sulfides. rsc.org In this process, an electric current is used to drive the oxidation reaction. The oxidation of aryl alkyl sulfides has been shown to produce either sulfoxides or sulfones depending on the reaction conditions. researchgate.net Sulfoxides are typically formed in good yield at a lower constant current, while sulfones become the major product at a higher current. researchgate.net The oxygen atoms incorporated into the sulfoxide and sulfone are derived from water present in the reaction medium. researchgate.net

A scalable electrochemical protocol for the selective oxidation of sulfides to sulfoxides utilizes sodium chloride (NaCl) as both an electrolyte and a redox mediator. rsc.org This approach avoids the direct oxidation of sensitive functional groups on the anode. The process is environmentally friendly, using mixed acetone/water as the solvent and reusable graphite felt electrodes. rsc.org The mechanism involves the anodic oxidation of chloride ions to generate an oxidizing species that, in turn, oxidizes the sulfide to the sulfoxide, regenerating the chloride ion.

The carbon-sulfur bonds in thioethers can be cleaved under aggressive oxidative conditions to form sulfonic acids (R-SO₃H). A process for oxidizing thiols and disulfides to sulfonic acids has been developed that utilizes a sulfoxide, such as dimethyl sulfoxide (DMSO), as the oxidant in the presence of a halogen or hydrogen halide catalyst and excess water. google.com The water acts as a moderator to improve the efficiency of the process by reducing the decomposition of the sulfoxide. google.com While this process is described for thiols and disulfides, analogous advanced oxidation processes (AOPs) can, in principle, cleave the C-S bond in sulfides like this compound to ultimately yield sulfonic acids corresponding to the alkyl fragments.

Nucleophilic Reactivity and Participation in Substitution Reactions

The sulfur atom of this compound possesses lone pairs of electrons, rendering it nucleophilic. Consequently, it can participate in nucleophilic substitution reactions, particularly of the Sₙ2 type. smolecule.com In these reactions, the thioether acts as the nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. smolecule.com

A typical example is the reaction with an alkyl halide (R'-X):

CH₃CH₂-S-CH(CH₃)₂ + R'-X → [CH₃CH₂-S⁺(R')-CH(CH₃)₂]X⁻

This reaction forms a sulfonium salt. The rate and mechanism of this reaction are governed by several factors, including the structure of the substrate (alkyl halide), the strength of the nucleophile, the nature of the leaving group, and the solvent. rammohancollege.ac.in Sₙ2 reactions involve a backside attack on the electrophilic carbon, leading to an inversion of stereochemical configuration if the carbon is chiral. ucsd.edu The reaction proceeds through a single transition state where the new C-S bond is forming as the C-X bond is breaking. libretexts.org The steric hindrance around the sulfur atom in this compound and around the electrophilic carbon of the substrate will influence the reaction rate.

Mechanistic Studies of Related Sulfur-Containing Organic Reactions

The reactivity of this compound can be contextualized by examining mechanistic studies of related organosulfur compounds.

Thiol-Disulfide Exchange : This is a fundamental reaction in sulfur chemistry where a thiolate anion attacks a sulfur atom of a disulfide bond, cleaving the S-S bond and forming a new disulfide. wikipedia.org This reversible reaction is crucial in biological systems for the formation and rearrangement of disulfide bridges in proteins. wikipedia.org

Reactions with Electrophiles : Computational studies using Density Functional Theory (DFT) have explored the reaction mechanisms between sulfides and electrophilic agents like hypochlorous acid (HOCl). These studies show that the sulfide can attack either the chlorine or the oxygen atom, with the attack on chlorine leading to a chlorosulfonium cation intermediate that subsequently transforms into the sulfoxide. researchgate.net

Reactions in Ionic Liquids : The behavior of sulfur compounds can be influenced by the reaction medium. For example, in the ionic liquid 1-ethyl-3-methyl-imidazolium acetate, imidazolium-carbenes have been shown to react preferentially with disulfide bonds over thiol groups, leading to the abstraction of a sulfur atom. nih.gov

Radical Reactions : Sulfur compounds can also participate in radical reactions. For instance, the radical homolytic substitution (Sн2) mechanism involves carbon-centered radicals reacting with disulfides. researchgate.net

These studies highlight the diverse reactivity of the sulfur atom, which can act as a nucleophile, be oxidized, or participate in radical processes, providing a broader mechanistic framework for understanding the chemical transformations of this compound.

Computational and Theoretical Investigations of Ethyl Isopropyl Sulfide

Quantum Chemical Analysis of Molecular Structure and Electronic Distribution

Quantum chemical methods are fundamental tools for elucidating the three-dimensional structure and electron distribution of molecules like ethyl isopropyl sulfide (B99878) at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the conformational landscape of molecules. For a flexible molecule such as ethyl isopropyl sulfide, rotation around the carbon-sulfur bonds leads to various spatial arrangements known as conformers. DFT calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of these conformers.

By mapping the potential energy surface, researchers can identify the most stable, low-energy conformers that are most likely to exist under normal conditions. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and chemical reactivity. eurjchem.com Furthermore, DFT provides insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com

Table 1: Key Parameters Obtained from DFT-based Conformational Analysis

| Parameter | Description | Significance |

| Optimized Geometry | The 3D arrangement of atoms with the lowest potential energy. | Represents the most stable structure of the molecule. |

| Relative Energy | The energy difference between various conformers. | Determines the population distribution of conformers at a given temperature. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and kinetic stability. |

| Dihedral Angles | The angles between planes through two sets of three atoms. | Defines the specific rotational arrangement (conformation) around chemical bonds. |

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. Methods like DFT and ab initio calculations can simulate the vibrational spectra (Infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum.

This predicted spectrum can be compared with experimental data, such as the available ATR-IR spectra for this compound, to aid in the assignment of specific spectral bands to the vibrational modes of the molecule (e.g., C-H stretching, C-S stretching, and bending modes). nih.gov This synergy between computational prediction and experimental measurement provides a more complete and validated understanding of the molecule's vibrational characteristics.

Thermochemical and Kinetic Studies of this compound Reactions

While specific kinetic studies on this compound are not widely published, the methodologies for such investigations are well-established through research on analogous compounds like methyl ethyl sulfide. sciencepublishinggroup.comresearchgate.net These studies typically focus on reaction mechanisms, particularly in atmospheric chemistry and combustion, where organosulfur compounds play a significant role. cmjpublishers.com

Computational approaches, including high-level composite methods like CBS-QB3 and G3MP2B3, are employed to calculate the thermochemical properties of reactants, transition states, and products. sciencepublishinggroup.comresearchgate.net These properties include enthalpy of formation (ΔH), entropy (S), and Gibbs free energy (ΔG). cmjpublishers.com From these values, kinetic parameters such as activation energies and reaction rate constants can be determined. Theories like the Quantum Rice-Ramsperger-Kassel (QRRK) theory are used to analyze the kinetics of chemically activated reactions, providing a detailed picture of reaction pathways and product branching ratios under various temperatures and pressures. sciencepublishinggroup.comresearchgate.net For instance, the oxidation of the molecule initiated by hydroxyl radicals can be modeled to predict reaction intermediates and final products like sulfur dioxide. cmjpublishers.com

Table 2: Representative Thermochemical Data from a Computational Study of a Sulfide Radical Reaction

| Species | Enthalpy of Formation (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

| Reactant Radical | Calculated Value | Calculated Value | Calculated Value |

| Transition State | Calculated Value | Calculated Value | Calculated Value |

| Product | Calculated Value | Calculated Value | Calculated Value |

| Reaction Well Depth | 30.2 (for CH₃SCH•CH₃ + O₂) sciencepublishinggroup.comresearchgate.net | - | - |

Note: The table illustrates the types of data generated. The specific well depth value is for the reaction of the secondary radical of methyl ethyl sulfide with O₂. sciencepublishinggroup.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov The fundamental strategy is to use molecular descriptors, which are numerical values derived from the chemical structure, to predict properties that may be difficult or costly to measure experimentally. nih.gov

This compound has been included in datasets used to build QSPR models for various properties. researchgate.net The process involves generating descriptors from the molecule's representation, such as its SMILES notation, and then applying statistical methods like Monte Carlo analysis or multiple linear regression to create a predictive model. researchgate.net The statistical quality and predictive power of these models are rigorously validated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net Such models are valuable tools for estimating properties of new or unmeasured compounds based solely on their molecular structure.

Table 3: Example of Statistical Parameters for a QSPR Model

| Data Set | r² (Correlation) | q² (Cross-validation) | Standard Error (s) |

| Training Set | 0.9493 researchgate.net | 0.9479 researchgate.net | 0.285 researchgate.net |

| Test Set | 0.9608 researchgate.net | 0.9561 researchgate.net | 0.249 researchgate.net |

| Validation Set | 0.9418 researchgate.net | 0.9349 researchgate.net | - |

Note: Data from a sample QSPR model for solute polarity parameter calculation, which included a diverse set of chemical compounds. researchgate.net

Advanced Computational Methodologies in Sulfur Chemistry

The accurate theoretical treatment of sulfur-containing compounds requires careful selection of computational methods. A range of methodologies exists, each with a different balance of computational cost and accuracy. These include semiempirical methods (e.g., PM3), ab initio methods at the Hartree-Fock (HF) and Møller-Plesset (MP2) levels, and various Local Density Functional (LDF) methods. researchgate.net

Comparative studies on sulfur derivatives have shown that different methods excel in predicting different properties. For instance, while LDF methods can provide a very good description of electronic properties like the dipole moment, they may be less accurate for geometric parameters. researchgate.net Ab initio calculations with specific basis sets, such as MIDI-1* and 6-31G*, can provide good geometrical results at the HF level, but achieving high accuracy for dipole moments might require the inclusion of electron correlation at the MP2 level. researchgate.net This highlights the importance of methodological validation in the computational study of sulfur chemistry to ensure that the chosen level of theory is appropriate for accurately describing the properties of interest for molecules like this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl Isopropyl Sulfide (B99878) as a Building Block in Complex Molecule Synthesis

Organic building blocks are foundational molecular units used for the construction of more complex chemical structures. In this capacity, ethyl isopropyl sulfide (also known as 2-ethylsulfanylpropane) can function as a nucleophilic sulfur source or as a structural component to be incorporated into a larger molecular framework. smolecule.compubcompare.ai Its simple, branched structure makes it a useful model compound and a starting point for introducing the ethylthio and isopropyl moieties into target molecules through various synthetic strategies.

The utility of dialkylthioethers as intermediates in organic synthesis is well-established. smolecule.com this compound, with its distinct alkyl groups, offers a platform for investigating asymmetric reactions and for building larger molecules where the sulfur atom can later be modified or serve as a key linking group.

Synthetic Pathways to Derivatized Organosulfur Compounds

One of the most direct synthetic modifications of this compound involves the oxidation of its sulfur atom. Thioethers can be readily oxidized to form sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.com These transformations convert the thioether into different functional groups with distinct chemical properties and applications. The oxidation of this compound yields ethyl isopropyl sulfoxide (B87167) and subsequently ethyl isopropyl sulfone, opening pathways to new classes of molecules.

| Starting Compound | Oxidation Product (First Stage) | Oxidation Product (Second Stage) |

|---|---|---|

| This compound | Ethyl isopropyl sulfoxide | Ethyl isopropyl sulfone |

These derivatization pathways are fundamental in organosulfur chemistry, allowing for the fine-tuning of a molecule's electronic and steric properties for specific applications.

Intermediacy in the Production of Functional Materials (e.g., Supercapacitor Electrolytes)

While this compound itself is not directly used in functional materials, its oxidized derivative, ethyl isopropyl sulfone, has been identified as a highly promising electrolyte solvent for advanced energy storage devices. researchgate.netdb-thueringen.de This positions this compound as a key intermediate in the synthesis of this high-performance material.

Research has demonstrated that ethyl isopropyl sulfone-based electrolytes exhibit exceptional thermal and electrochemical stability, which is critical for the development of safe and long-lasting electric double-layer capacitors (supercapacitors). researchgate.netdb-thueringen.de These electrolytes enable supercapacitors to operate at higher voltages and temperatures than commercially available devices, which significantly increases their energy density. scite.ai A key finding is that decomposition products of the sulfone can form a protective passivation layer on the electrode surface, preventing further degradation and enhancing the device's lifespan. researchgate.netdb-thueringen.de

| Parameter | Value/Observation | Reference |

|---|---|---|

| Operating Temperature | Stable at 60°C and 80°C | researchgate.netdb-thueringen.de |

| Operating Voltage | Up to 3.4 V | researchgate.netdb-thueringen.de |

| Capacitance Retention | 68% after 500 hours of floating at 3.4 V and 60°C | researchgate.netdb-thueringen.de |

| Stability Mechanism | Formation of a protective passivation layer from decomposition products | researchgate.netdb-thueringen.de |

Research into Chiral Sulfur Centers and Stereoselective Synthesis Relevant to Thioethers

The field of stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in pharmaceuticals and catalysis. While this compound is an achiral molecule, its oxidation to ethyl isopropyl sulfoxide creates a stereogenic center at the sulfur atom. This makes the stereoselective synthesis of such sulfoxides a topic of significant research interest. nih.gov

Chiral thioethers and their derivatives, particularly sulfoxides, are recognized as important classes of ligands and organocatalysts for asymmetric transformations. researchgate.netnih.govrsc.org The development of methods to control the stereochemistry at sulfur centers is a key objective. Research in this area includes various synthetic strategies such as asymmetric oxidation, nucleophilic substitution, and cross-coupling reactions to produce enantioenriched chiral thioethers and sulfoxides. nih.gov Although the energy barrier for chiral inversion at a sulfur atom in some coordinated thioethers can be low, advanced ligand designs are being explored to create configurationally stable chiral-at-sulfur metal complexes for catalysis. researchgate.net The principles derived from this broad research are directly applicable to the selective synthesis of chiral derivatives starting from simple, asymmetric thioethers like this compound.

Analytical Methodologies for the Characterization and Detection of Ethyl Isopropyl Sulfide

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental for separating ethyl isopropyl sulfide (B99878) from complex mixtures and for its subsequent identification and quantification. Gas chromatography, owing to the compound's volatility, is the most pertinent separation technique.

Gas chromatography (GC) is the premier technique for the analysis of volatile sulfur compounds like ethyl isopropyl sulfide. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The choice of detector is crucial for achieving high sensitivity and selectivity for sulfur-containing molecules.

Pulsed Flame Photometric Detector (PFPD): The PFPD is a highly selective and sensitive detector for sulfur compounds. tau.ac.ilysi.comxylem.com It operates by combusting the eluting compounds in a hydrogen-rich flame, which excites the sulfur atoms to form S₂ species that emit light at a characteristic wavelength. The pulsed nature of the flame reduces hydrocarbon quenching, a common issue with traditional Flame Photometric Detectors (FPDs). davidsonanalytical.co.uk The PFPD offers an equimolar response to sulfur, meaning the signal intensity is directly proportional to the mass of sulfur, irrespective of the compound's structure. davidsonanalytical.co.ukdavidsonanalytical.co.uk This feature simplifies quantification, allowing for the determination of total sulfur content by summing the individual peak areas. davidsonanalytical.co.uk For this compound, GC-PFPD provides a robust method for trace-level detection in various matrices. labrulez.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry serves as a powerful tool for both identification and quantification. The mass spectrometer ionizes the this compound molecules as they elute from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, the molecular ion peak is observed at an m/z of 104. Key fragment ions can be predicted based on the structure, aiding in definitive identification. GC-MS is frequently employed for the analysis of complex mixtures containing various flavor and aroma compounds, including sulfides. ingenieria-analitica.com

| Technique | Detector | Key Advantages for this compound Analysis |

|---|---|---|

| Gas Chromatography (GC) | Pulsed Flame Photometric Detector (PFPD) | High selectivity and sensitivity for sulfur, equimolar response, reduced hydrocarbon quenching. tau.ac.ilysi.comxylem.comdavidsonanalytical.co.ukdavidsonanalytical.co.uk |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides structural information through fragmentation patterns for definitive identification, high sensitivity. ingenieria-analitica.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic and electronic structure.

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by mapping the chemical environments of their nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). github.ioillinois.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The isopropyl group would exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, three distinct signals would be anticipated: one for the methylene carbon of the ethyl group, one for the methyl carbon of the ethyl group, and one for the methine and equivalent methyl carbons of the isopropyl group.

| Nucleus | Group | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H | Ethyl (CH₂) | ~2.5 | Quartet |

| Ethyl (CH₃) | ~1.2 | Triplet | |

| ¹H | Isopropyl (CH) | ~2.9 | Septet |

| Isopropyl (CH₃) | ~1.2 | Doublet | |

| ¹³C | Ethyl (CH₂) | ~25-35 | - |

| Ethyl (CH₃) | ~10-20 | - | |

| ¹³C | Isopropyl (CH) | ~30-40 | - |

| Isopropyl (CH₃) | ~20-30 | - |

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu The resulting IR spectrum displays absorption bands at specific wavenumbers, which are characteristic of the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for sp³ hybridized C-H bonds in the ethyl and isopropyl groups. vscht.cz

C-H bending vibrations: Absorptions in the 1350-1470 cm⁻¹ region. msu.edu

C-S stretching vibrations: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | sp³ C-H | 2850-3000 |

| Bending | C-H | 1350-1470 |

| Stretching | C-S | 600-800 |

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When applied to this compound, XPS can provide valuable information about the sulfur atom. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. mdpi.com The binding energy of these electrons is characteristic of the element and its chemical environment.

For the sulfur in this compound, the S 2p photoelectron peak is of particular interest. The binding energy of the S 2p peak for a sulfide is typically in the range of 160-164 eV. xpsfitting.com This allows for the differentiation of sulfur in a sulfide linkage from other oxidation states such as sulfoxides or sulfones, which would exhibit S 2p peaks at higher binding energies.

Thermal Analysis in Reaction Monitoring and Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound, these methods can provide information on its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. wikipedia.org For this compound, a TGA thermogram would show a single-step weight loss corresponding to its volatilization. The temperature at which this weight loss occurs is indicative of its boiling point and thermal stability. alfa-chemistry.com In the presence of an inert atmosphere, the decomposition would primarily be due to thermal degradation, while in an oxidative atmosphere, combustion would occur. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com This technique is useful for determining phase transitions such as melting and boiling points. nih.gov A DSC thermogram of this compound would show an endothermic peak corresponding to its boiling point. The area under this peak can be used to calculate the enthalpy of vaporization. DSC can also be used to study the kinetics of thermal decomposition. at.uaacs.orgresearchgate.net

| Technique | Information Obtained for this compound |

|---|---|

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and volatilization profile. wikipedia.orgalfa-chemistry.com |

| Differential Scanning Calorimetry (DSC) | Boiling point, enthalpy of vaporization, and characterization of other phase transitions. netzsch.comnih.gov |

Microextraction Techniques in Trace Analysis of Sulfur Compounds

The analysis of volatile sulfur compounds (VSCs), including this compound, presents significant challenges due to their high volatility, reactivity, and typically low concentrations in complex matrices. researchgate.net Microextraction techniques have become indispensable for the trace analysis of these compounds, offering solvent-free, rapid, and sensitive methods for sample preparation that combine extraction and preconcentration into a single step. mdpi.comnih.gov These methods are frequently coupled with gas chromatography (GC) and mass spectrometry (MS) or sulfur-selective detectors for separation and quantification. researchgate.netnih.gov

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely adopted technique for the analysis of VSCs. nih.gov It utilizes a fused silica (B1680970) fiber coated with a sorbent material to extract analytes from a sample. The extraction can be performed by directly immersing the fiber into a liquid sample (Direct Immersion, DI-SPME) or by exposing it to the vapor phase above the sample (Headspace, HS-SPME). researchgate.netnih.gov For complex samples like fermented beverages, HS-SPME is often preferred as it minimizes interferences from the sample matrix. researchgate.net

The selection of the fiber coating is critical for efficient extraction. For volatile sulfur compounds, fibers coated with materials like Carboxen/Polydimethylsiloxane (PDMS) have proven effective. researchgate.netnih.gov The optimization of experimental parameters, including extraction time and temperature, is crucial for method performance. researchgate.netnih.gov For instance, in the analysis of VSCs in alcoholic beverages, diluting samples and adding salt can significantly enhance extraction sensitivity. nih.gov

HS-SPME, when coupled with GC-MS, has been successfully used to identify and quantify numerous VSCs in diverse matrices such as biogas, cheese, and beverages. researchgate.netnih.gov Research has demonstrated the ability to achieve very low detection limits, often in the parts-per-trillion (ppt) range, making it suitable for trace-level analysis. researchgate.netnih.gov However, it is important to note that when analyzing mixtures of VSCs, competition for active sites on the fiber can occur, potentially affecting quantitation if not properly calibrated. acs.org

Interactive Table: HS-SPME Methods for Volatile Sulfur Compound Analysis

| Target Compounds | Fiber Coating | Matrix | Detection Limit (v/v) | Reference |

| Carbon disulfide | 75 µm Carboxen-PDMS | Gas Samples | 1 ppt | nih.gov |

| Ethyl methyl sulfide | 75 µm Carboxen-PDMS | Gas Samples | Not Specified | nih.gov |

| Hydrogen sulfide | 75 µm Carboxen-PDMS | Gas Samples | 350 ppt | nih.gov |

| Dimethyl sulfide | 50/30 µm DVB/CAR/PDMS | Fruit Brandy | 0.05 µg/L (LOD) | nih.gov |

| Dimethyl disulfide | 50/30 µm DVB/CAR/PDMS | Fruit Brandy | 0.02 µg/L (LOD) | nih.gov |

| Diethyl sulfide | 50/30 µm DVB/CAR/PDMS | Fruit Brandy | 0.02 µg/L (LOD) | nih.gov |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless technique that offers higher sensitivity for certain applications compared to SPME. mdpi.com SBSE employs a magnetic stir bar coated with a significantly larger volume of sorbent phase, typically PDMS, which allows for a greater extraction capacity. mdpi.comresearchgate.net

This technique has been successfully optimized and validated for the determination of VSCs in alcoholic matrices like wine distillates. mdpi.com The process involves stirring the coated bar in the sample for a defined period, after which the bar is removed and the analytes are thermally desorbed into a GC system. mdpi.comgcms.cz Optimized SBSE-GC-MS methods have achieved low limits of detection and quantification, in the range of 0.04–0.93 µg/L and 0.13–3.1 µg/L, respectively, for various sulfides and disulfides in distillates. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction method based on a ternary solvent system. mdpi.comnih.gov In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like ethanol (B145695) or acetonitrile) is rapidly injected into the aqueous sample. mdpi.comnih.govyoutube.com This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of analytes into the organic phase. nih.gov The mixture is then centrifuged to separate the sedimented organic phase, which is subsequently analyzed. nih.govyoutube.com

DLLME is recognized for its speed, simplicity, and low consumption of organic solvents, aligning with the principles of green analytical chemistry. mdpi.combohrium.com It has been applied to the analysis of a wide array of volatile compounds in wine, including sulfur compounds, demonstrating its versatility. mdpi.com

Occurrence and Environmental Pathways in Research Contexts

Natural Occurrence and Biosynthetic Pathways of Thioethers

Thioethers, also known as organic sulfides, are a class of organosulfur compounds found in a variety of natural products. nih.gov Ethyl isopropyl sulfide (B99878), specifically, has been identified as a natural product found in ginger (Zingiber officinale). smolecule.comnih.gov While the precise biosynthetic pathway for ethyl isopropyl sulfide has not been extensively detailed in scientific literature, the formation of thioethers in nature generally involves a range of enzymatic reactions. nih.gov

The biosynthesis of these compounds is a display of how nature utilizes different evolutionary and thermodynamic strategies to produce a vast number of molecules. nih.gov In living organisms, sulfur is incorporated into organic molecules primarily through the assimilation of inorganic sulfate (B86663) by plants and microorganisms. nih.govwikipedia.org This process leads to the formation of sulfur-containing amino acids like cysteine and methionine, which serve as foundational precursors for most other organic sulfur compounds. nih.govresearchgate.netnih.gov

General biosynthetic pathways for thioethers can involve:

Nucleophilic Substitution: A common mechanism involves the reaction of a thiol or sodium sulfide with an alkyl halide. smolecule.com

Alkylation of Thiols: Direct alkylation of thiols with suitable alkylating agents under basic conditions is another route. smolecule.com

Enzymatic Methylation: In many biological systems, S-adenosylmethionine (SAM) acts as a universal methyl donor, mediating numerous biochemical methylation reactions. mdpi.com While SAM is specific to methyl group transfer, similar enzymatic mechanisms involving other S-adenosyl derivatives could theoretically facilitate the transfer of larger alkyl groups like ethyl or isopropyl.

Thioethers and thiols can undergo sequential oxidation to form sulfoxides and sulfones, which have diverse and significant biological roles. mdpi.com The formation of these compounds is part of the broader sulfur metabolism that is essential for all life forms, from bacteria to plants and animals. wikipedia.org

Biotransformation and Metabolic Fate of Sulfur-Containing Compounds

The biotransformation of sulfur-containing compounds is a critical aspect of cellular homeostasis and detoxification. nih.govlongdom.org In organisms, the metabolic fate of organic sulfides like this compound primarily involves oxidation. Reduced sulfur compounds are oxidized by most organisms, including higher plants and animals. wikipedia.org

The central metabolic pathways for sulfur involve the amino acids methionine and cysteine. nih.gov Animals, including humans, obtain sulfur primarily from these amino acids in their diet. wikipedia.org Excess sulfur-containing amino acids are typically oxidized to sulfate and excreted. wikipedia.org

The key biotransformation reactions for organic sulfides are:

S-oxygenation: The sulfur atom in a thioether is susceptible to oxidation. This reaction is often catalyzed by monooxygenase enzymes, such as cytochrome P450s or flavin-containing monooxygenases (FMOs).

Formation of Sulfoxides and Sulfones: The initial oxidation of a sulfide (thioether) yields a sulfoxide (B87167). researchgate.netwikipedia.org Further oxidation of the sulfoxide produces a sulfone. researchgate.netwikipedia.org These oxidized metabolites are generally more water-soluble and less volatile than the parent sulfide, facilitating their excretion.

Sulfur metabolism is fundamental to a variety of cellular functions, including redox homeostasis. longdom.org The enzymes involved in the transsulfuration pathway, which converts methionine to cysteine, are crucial for producing not only cysteine but also other vital sulfur-containing molecules like glutathione. nih.govnih.gov

Below is a table summarizing key enzymatic processes in the metabolism of organic sulfur compounds.

| Metabolic Process | Key Enzymes Involved | Substrates | Products | Significance |

| Transsulfuration | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Homocysteine, Serine | Cysteine, α-ketobutyrate | Synthesis of the non-essential amino acid cysteine from the essential amino acid methionine. nih.gov |

| S-adenosylmethionine (SAM) Cycle | Methionine adenosyltransferase (MAT), various methyltransferases | Methionine, ATP | S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH) | Provides methyl groups for a vast array of biological methylation reactions. nih.govmdpi.com |

| Sulfide Oxidation | Sulfide:quinone reductase, Sulfur dioxygenase, Sulfite oxidase | Sulfides (e.g., thioethers), Sulfite | Sulfoxides, Sulfones, Sulfate | Detoxification and energy conservation in some organisms. wikipedia.orgnasa.gov |

Environmental Distribution and Degradation Studies of Related Organic Sulfides

Volatile organic sulfur compounds (VOSCs), including simple thioethers, play a significant role in the global sulfur cycle. mdpi.com While specific environmental data for this compound is limited, studies on related compounds like dimethyl sulfide (DMS) provide insight into the environmental pathways of organic sulfides. DMS is a ubiquitous VOSC, with a substantial portion of atmospheric biogenic sulfur released from oceans originating from it. mdpi.com

Environmental Distribution:

Aquatic Systems: VOSCs are produced in both marine and freshwater environments, often by algae and phytoplankton. mdpi.com Their concentrations can show significant seasonal and spatial variation. mdpi.com

Atmosphere: Volatile sulfides released from aquatic systems can be oxidized in the atmosphere to form sulfate aerosols, which can influence climate by affecting cloud formation. mdpi.com

Degradation Pathways: The environmental persistence of organic sulfides is limited by several degradation processes:

Atmospheric Oxidation: In the atmosphere, VOSCs are oxidized by photochemically generated radicals, primarily the hydroxyl radical (•OH).

Microbial Degradation: A wide range of microorganisms can metabolize organic sulfur compounds. nasa.gov For instance, certain bacteria can utilize alkyl sulfates, degrading them to inorganic sulfate and the corresponding alcohol. researchgate.net The degradation of some organic sulfonates in anoxic marine sediments has been shown to proceed via fumarate (B1241708) addition to the alkyl chain, followed by β-oxidation. researchgate.net

Photocatalytic Degradation: Research has shown that organic sulfides can be degraded in aqueous solutions using photocatalysts like titanium dioxide (TiO2) under UV irradiation. researchgate.net This process can lead to the complete mineralization of the organic sulfide into inorganic products such as CO2 and SO42-. researchgate.net The efficiency of this degradation can be influenced by factors like pH, catalyst type, and the presence of oxygen. researchgate.net

The products of the combustion of organic sulfides, such as during industrial processes or accidental fires, include sulfur dioxide. noaa.gov Many low-molecular-weight sulfides are also incompatible with strong acids and oxidizing agents. noaa.gov

The following table summarizes findings from studies on the degradation of various organic sulfides.

| Compound Class | Degradation Method | Key Findings |

| Aromatic and Heterocyclic Sulfides | Photocatalysis (TiO2) | Effective degradation in aqueous solution with oxygen; rate is pH-dependent. Mineralization to CO2, NH4+, and SO42- confirmed. researchgate.net |

| Short-chain Alkyl Sulfates | Microbial Degradation (Coryneform species) | Degradation of butyl-1-sulphate was accompanied by the liberation of inorganic sulfate and the formation of butan-1-ol. researchgate.net |

| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic Microbial Degradation | Degradation occurs in sulfate-reducing marine sediments, initiated by the addition of fumarate to the alkyl chain, followed by β-oxidation. researchgate.net |

| Volatile Organic Sulfides (e.g., DMS) | Atmospheric Oxidation | Oxidation in the atmosphere leads to the formation of sulfate aerosols, impacting cloud condensation nuclei. mdpi.com |

Q & A

Q. How do steric and electronic effects of ethyl and isopropyl substituents influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : The bulky isopropyl group creates steric hindrance, reducing ligand flexibility in metal complexes (e.g., with Pd or Ru). Computational DFT studies (B3LYP/6-31G*) reveal lower electron density at the sulfur atom compared to less substituted sulfides, affecting binding affinity. Experimental validation via UV-Vis titration (e.g., with Cu) shows a 15–20% lower stability constant (log K) than dimethyl sulfide .

Q. What experimental and computational strategies resolve contradictions in reported thermodynamic data (e.g., vapor-liquid equilibrium) for this compound mixtures?

- Methodological Answer : Contradictions arise from non-ideal mixing behavior. Use the NRTL model to calculate activity coefficients, incorporating structural parameters (e.g., molecular volume from X-ray crystallography) and binary interaction energy terms. Experimentally, collect isobaric VLE data via ebulliometry at 50–100°C and compare with predicted phase diagrams. Discrepancies >5% require re-evaluating solvent-solute interactions or impurities .

Q. How can researchers design reproducible experiments to study the compound’s oxidative stability under varying conditions?

- Methodological Answer :

- Controlled Oxidation : Expose the compound to O at 50–100°C in a sealed reactor, monitoring sulfoxide/sulfone formation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to determine activation energy (E) for oxidation. Replicate trials under inert (N) and oxidative (O) atmospheres to isolate degradation pathways .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting NMR or crystallographic data for this compound, and how can they be mitigated?

- Methodological Answer :

- NMR Pitfalls : Overlapping signals (e.g., ethyl CH and isopropyl CH) are resolved using 2D techniques (HSQC, COSY).

- Crystallography : Disorder in the isopropyl group requires high-resolution data (≤0.8 Å) and restraints on thermal parameters. Use software like SHELXL for refinement .

Q. Why do computational models (e.g., molecular dynamics) sometimes fail to predict the compound’s solubility in polar solvents?

- Methodological Answer : Classical force fields (e.g., OPLS-AA) underestimate sulfur’s polarization in polar solvents like DMSO. Hybrid QM/MM simulations or explicit solvent models with polarizable charges improve accuracy. Validate with experimental solubility data via gravimetric analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.